N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide
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Overview
Description
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phthalazin-1-yl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the 2-methylphenyl group is introduced to the phthalazin-1-yl core.
Attachment of the hydroxyethyl group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.
Formation of the benzamide moiety: This final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biochemistry: It can be used as a probe to study enzyme interactions and protein binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)phthalimide: Shares the hydroxyethyl and phthalimide groups but lacks the benzamide moiety.
N-(2-hydroxyethyl)ethylenediamine: Contains the hydroxyethyl group but has a different core structure.
Uniqueness
N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(2-methylanilino)phthalazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-2-5-9-21(16)26-23-20-8-4-3-7-19(20)22(27-28-23)17-10-12-18(13-11-17)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVRYOHMBVTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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